
Bis-Fluorescein-PEG6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-Fluorescein-PEG6 is a compound composed of two fluorescein molecules connected by a polyethylene glycol linker consisting of six ethylene glycol units. This compound is a fluorescein dye with excitation and emission maxima at 494 nm and 517 nm, respectively. It is widely used as a molecular probe or sensor for detecting biomolecular interactions, enzymatic activities, or environmental analytes due to its fluorescence properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Fluorescein-PEG6 typically involves the reaction of fluorescein derivatives with polyethylene glycol linkers. The process begins with the activation of the polyethylene glycol linker, which is then reacted with fluorescein derivatives under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Bis-Fluorescein-PEG6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized fluorescein derivatives, while substitution reactions can result in the formation of various substituted fluorescein compounds .
Aplicaciones Científicas De Investigación
Bis-Fluorescein-PEG6 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent probe for detecting chemical substances and monitoring chemical reactions . In biology, it is employed to study biomolecular interactions, cellular processes, and enzymatic activities . In medicine, this compound is used in diagnostic imaging and therapeutic monitoring . In industry, it is utilized in environmental monitoring and quality control processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Bis-Fluorescein-PEG6 include other fluorescein derivatives such as Fluorescein-PEG6-NHS ester and Fluorescein-PEG4-Alcohol . These compounds also contain polyethylene glycol linkers and exhibit fluorescence properties .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which consists of two fluorescein molecules connected by a polyethylene glycol linker with six ethylene glycol units. This structure enhances its solubility in aqueous media and improves its fluorescence properties, making it a versatile and valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C56H54N4O16S2 |
|---|---|
Peso molecular |
1103.2 g/mol |
Nombre IUPAC |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]thiourea |
InChI |
InChI=1S/C56H54N4O16S2/c61-35-3-9-43-47(29-35)73-48-30-36(62)4-10-44(48)55(43)41-7-1-33(27-39(41)51(65)75-55)59-53(77)57-13-15-67-17-19-69-21-23-71-25-26-72-24-22-70-20-18-68-16-14-58-54(78)60-34-2-8-42-40(28-34)52(66)76-56(42)45-11-5-37(63)31-49(45)74-50-32-38(64)6-12-46(50)56/h1-12,27-32,61-64H,13-26H2,(H2,57,59,77)(H2,58,60,78) |
Clave InChI |
VJXBTESNKGSKSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)C(=O)OC28C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



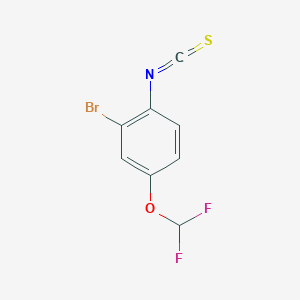

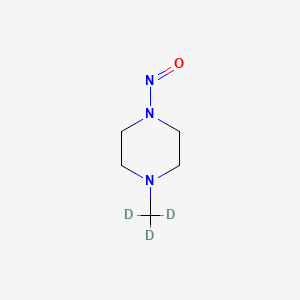

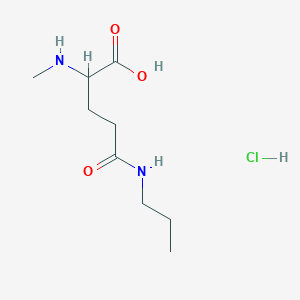
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)


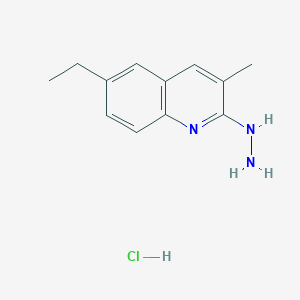
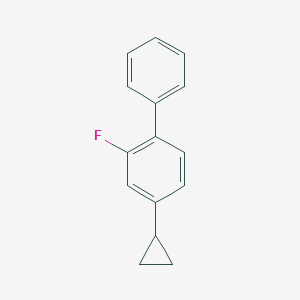
![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)

